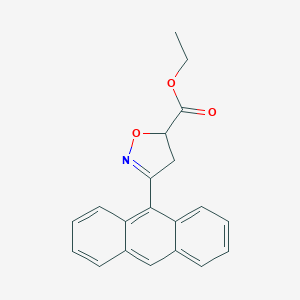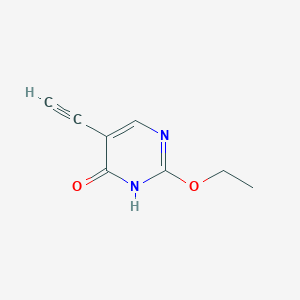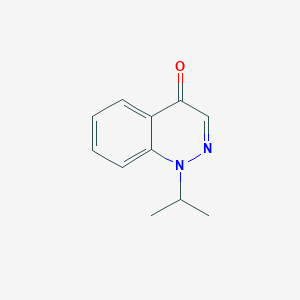![molecular formula C6H3N5O B12916726 Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine CAS No. 87986-56-9](/img/structure/B12916726.png)
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused ring system that includes isoxazole, pyrazole, and triazine moieties, making it a versatile scaffold for the development of new chemical entities with diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazine ring followed by the annulation of the isoxazole and pyrazole rings. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions . Another approach includes the use of nitriles in the synthesis of azolotriazines, where pyrazoles and triazoles are used as the azole fragments .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-yield reactions and scalable processes, are likely to be applied. Optimization of reaction conditions, including temperature, solvent, and catalysts, would be essential for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms or other substituents on the ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, such as amines or thiols, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Applications De Recherche Scientifique
Chemistry: As a versatile scaffold for the synthesis of new heterocyclic compounds with potential biological activities.
Biology: Investigated for its antifungal and antibacterial properties.
Medicine: Potential use as antiviral and antitumor agents due to its structural similarity to nucleic bases.
Industry: Applications in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . Additionally, it may act as an immunosuppressive agent by modulating the production of inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Isoxazolo[5,4-e]pyrazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity, including anticancer properties.
Isoxazolo[4,5-b]pyridine: Exhibits a wide range of pharmacological activities, including antibacterial and anticancer properties.
The uniqueness of this compound lies in its fused ring system, which provides a versatile platform for the development of new compounds with diverse biological activities.
Propriétés
Numéro CAS |
87986-56-9 |
|---|---|
Formule moléculaire |
C6H3N5O |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
3-oxa-1,4,7,8,12-pentazatricyclo[7.3.0.02,6]dodeca-2(6),4,7,9,11-pentaene |
InChI |
InChI=1S/C6H3N5O/c1-2-7-11-5(1)10-9-4-3-8-12-6(4)11/h1-3H |
Clé InChI |
SJQMSKIXPHFHIS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2N=NC3=C(N2N=C1)ON=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Purine, 6-[(2-methoxyphenyl)thio]-](/img/structure/B12916664.png)
![4-Chloro-5-({[(3-chlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12916677.png)

![2h-Thiocino[4,5-d]isoxazole](/img/structure/B12916700.png)






